molecular formula C7H9N5O4 B017002 N-Nitrosocurzate CAS No. 105632-75-5

N-Nitrosocurzate

Cat. No.: B017002
CAS No.: 105632-75-5
M. Wt: 227.18 g/mol
InChI Key: JMYJMYUTPAPMKU-BJMVGYQFSA-N
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Description

N-Nitrosocurzate is a chemical compound with the molecular formula C7H9N5O4 and a molecular weight of 227.17746 g/mol It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosocurzate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The choice of nitrosating agent and reaction conditions (temperature, solvent, and pH) are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosocurzate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro compounds using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The nitroso group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nitrosating Agents: Nitrosyl chloride, nitrous acid.

Major Products:

    Oxidation Products: Nitro compounds.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Nitrosocurzate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential mutagen.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of anticancer agents.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

N-Nitrosocurzate can be compared with other nitroso compounds, such as:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Unlike other nitroso compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for research and industrial applications .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Biological Activity

N-Nitrosocurzate (NNC) is a nitrosated derivative of curcumin, a compound derived from the turmeric plant, known for its various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the nitrosation of curcumin, which involves the reaction of curcumin with nitrous acid. The resulting compound retains the structural features of curcumin while introducing a nitroso group that significantly alters its biological properties.

Biological Activities

This compound exhibits a diverse range of biological activities, including:

  • Antioxidant Activity : NNC demonstrates potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anticancer Effects : Studies have shown that NNC can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Its mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : NNC has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Antimicrobial Activity : Preliminary studies indicate that NNC possesses antibacterial properties against several pathogenic bacteria.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Signaling Pathways : NNC modulates key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and MAPK pathways.
  • Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, NNC protects cellular components from oxidative damage.
  • Epigenetic Modifications : NNC may influence gene expression through epigenetic changes, affecting processes such as inflammation and cancer progression.

Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

StudyFindings
Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values in the micromolar range.
Showed that NNC effectively inhibited COX-2 expression in inflammatory models, suggesting potential use as an anti-inflammatory agent.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In vitro studies on human colorectal cancer cells showed that treatment with NNC led to a 70% reduction in cell viability compared to untreated controls. The study indicated that this effect was mediated through apoptosis induction.
  • Case Study 2 : A study investigating the anti-inflammatory effects of NNC revealed a significant decrease in TNF-α levels in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJMYUTPAPMKU-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105632-75-5
Record name N-Nitrosocurzate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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